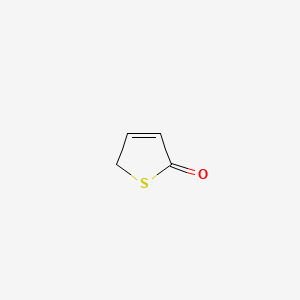

2(5H)-Thiophenone

Description

Significance of the Thiophenone Scaffold in Chemical Sciences

The thiophenone framework is a "privileged scaffold" in chemistry, meaning its structure is frequently found in biologically active and synthetically useful molecules. nih.govrsc.org The presence of a sulfur atom within the five-membered ring, along with a ketone group, creates a molecule with distinct electronic and reactive characteristics. ontosight.ai

Role in Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to organic chemistry. researchgate.net Thiophenones are a key class within this group, serving as important intermediates and targets in synthetic chemistry. globalscientificjournal.com The sulfur atom influences the ring's aromaticity and reactivity, making it a subject of studies into conjugation effects between the sulfur lone-pair and the carbonyl π-orbital. cnr.it The structure of 2(5H)-Thiophenone itself is of academic interest, with research showing it exists in tautomeric equilibrium with its enol form, 2-hydroxythiophene, though the ketone form predominates at room temperature. orgsyn.org

Applications in Organic Synthesis

This compound is a versatile building block in organic synthesis. vulcanchem.com Its unique reactivity allows it to participate in a variety of chemical transformations, enabling the construction of more complex molecular architectures. vulcanchem.com Key reactions include:

Oxidation: Can be oxidized to form sulfoxides or sulfones.

Reduction: Can be reduced to yield various thiophene (B33073) derivatives.

Substitution Reactions: Undergoes electrophilic substitution, allowing for the introduction of new functional groups.

Photochemical Reactions: Upon UV irradiation, this compound can undergo ring-opening to form a thioaldehyde-ketene, which can then be used in subsequent reactions to form other complex structures. researchgate.netnih.gov

These reactions make this compound a valuable starting material for creating diverse compounds with tailored properties. vulcanchem.com For example, it serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals.

Table 1: Key Reactions of this compound in Organic Synthesis

| Reaction Type | Reagents | Major Products | Significance |

|---|---|---|---|

| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | Sulfoxides, Sulfones | Modifies electronic properties and reactivity. |

| Reduction | Lithium aluminum hydride, Sodium borohydride (B1222165) | Thiophene derivatives | Access to saturated and other thiophene-based scaffolds. |

| Substitution | Halogenating agents, Friedel-Crafts reagents | Substituted thiophenones | Introduction of diverse functional groups. |

| Photochemical Ring Opening | UV light (λ>285nm) | Thioaldehyde-ketene | Formation of reactive intermediates for further synthesis. researchgate.net |

Relevance in Medicinal Chemistry and Drug Discovery

The thiophene ring system is a significant pharmacophore in drug discovery, with numerous FDA-approved drugs containing this moiety. nih.govrsc.org Thiophene derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.airesearchgate.netnih.gov

Derivatives of this compound have been specifically investigated for their therapeutic potential. Research has shown that these compounds can exhibit antimicrobial activity against various pathogens, including bacteria and fungi. vulcanchem.com Furthermore, modifications to the basic thiophenone structure have yielded compounds with potential anticancer properties, highlighting its importance as a scaffold for developing new therapeutic agents. ontosight.ai The mechanism of action often involves the interaction of the thiophenone derivative with specific enzymes, where the sulfur atom can play a critical role in binding to the active site.

Overview of Historical and Recent Research Developments

The study of thiophenes dates back to 1882 with Victor Meyer's discovery of thiophene as a contaminant in benzene (B151609). globalscientificjournal.comnih.gov Early synthetic work, such as that by Lawesson and Frisell, established methods for preparing 2-hydroxythiophene, which was later understood to exist primarily as this compound. orgsyn.org A key synthesis method involves the acid-catalyzed decomposition of 2-t-butoxythiophene. orgsyn.org

Recent research has moved towards a deeper understanding of the molecule's fundamental properties and its complex photochemical behavior. Advanced spectroscopic techniques, such as vacuum ultraviolet (VUV) synchrotron radiation, ultraviolet photoelectron spectroscopy (UPS), and X-ray photoemission spectroscopy (XPS), have been used to investigate the electronic structure of this compound in the gas phase. researchgate.netcnr.itresearchgate.net These studies, supported by high-level quantum chemical calculations, provide detailed assignments of the molecule's electronic transitions and ionization potentials. cnr.itresearchgate.net

Furthermore, ultrafast spectroscopy techniques have been employed to monitor the photochemical reactions of this compound in real-time. nih.gov Upon excitation with UV light, the molecule undergoes a rapid ring-opening process within femtoseconds (fs) to form various photoproducts, including ketene (B1206846) isomers. nih.gov Mega-electronvolt ultrafast electron diffraction (MeV-UED) studies have helped to identify the relative populations of these different photoproducts formed at early times after photoexcitation. nih.gov This cutting-edge research provides fundamental insights into the primary mechanisms of photochemical reactions in heterocyclic molecules.

Table 2: Timeline of Key Research Developments for this compound

| Period/Year | Development | Significance |

|---|---|---|

| 1960s | Development of synthetic routes to 2-hydroxythiophene/2(5H)-thiophenone. orgsyn.orgacs.org | Established foundational methods for accessing the compound for further study. |

| 1970s-1980s | Investigation of the tautomerism and fundamental reactivity of thiophenones. cnr.itorgsyn.org | Clarified the structural and chemical properties of the scaffold. |

| 2011 | Report on facile synthesis of 5-(alkylidene)thiophen-2(5H)-ones as a new class of antimicrobial agents. acs.org | Highlighted the potential of thiophenone derivatives in medicinal chemistry. |

| 2023-2024 | Detailed studies of the electronic structure using synchrotron radiation and advanced spectroscopy. researchgate.netcnr.itresearchgate.net | Provided a precise understanding of the molecule's electronic properties. |

| Recent | Ultrafast studies on the photochemical ring-opening dynamics. nih.gov | Revealed the intricate, real-time mechanisms of its photochemical reactions. |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2H-thiophen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4OS/c5-4-2-1-3-6-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMSLUAZZTFUUFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(=O)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187193 | |

| Record name | 2(5H)-Thiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3354-32-3 | |

| Record name | 2(5H)-Thiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003354323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(5H)-Thiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2(5H)-Thiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 5h Thiophenone and Its Derivatives

Established Synthetic Routes and Mechanistic Insights

Established routes to the 2(5H)-thiophenone core and its derivatives often rely on classical organic reactions that form the heterocyclic ring from acyclic precursors. These methods include various cyclization and condensation strategies that have been refined over the years.

These reactions are fundamental to thiophene (B33073) chemistry, involving the formation of the sulfur-containing ring through intramolecular or intermolecular processes.

The Paal-Knorr Thiophene Synthesis is a classical and versatile method for preparing thiophenes. wikipedia.org The reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent. derpharmachemica.comuobaghdad.edu.iqrrbdavc.org Traditionally, phosphorus pentasulfide (P₄S₁₀) was used, but modern variations often employ milder reagents like Lawesson's reagent. derpharmachemica.comorganic-chemistry.org

The mechanism is believed to involve the conversion of the 1,4-dicarbonyl compound's ketone or aldehyde groups into thiocarbonyls, followed by an intramolecular condensation and dehydration to form the aromatic thiophene ring. rrbdavc.orgorganic-chemistry.org It is hypothesized that a bis-thioketone intermediate may be involved, though this is not considered a mandatory step in the pathway. organic-chemistry.org The reaction is generally applicable and serves as a primary route for constructing the thiophene nucleus from an open-chain precursor containing the necessary four-carbon skeleton. derpharmachemica.com

The Gewald reaction is a powerful multi-component synthesis that provides access to 2-aminothiophenes, which are important derivatives and versatile synthetic intermediates. mdpi.comorganic-chemistry.org The reaction typically involves the condensation of a ketone or aldehyde (possessing an α-methylene group) with an α-cyanoester or other activated nitrile, in the presence of elemental sulfur and a base catalyst, such as morpholine. derpharmachemica.comuobaghdad.edu.iqorganic-chemistry.org

The mechanism commences with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile to form an acrylonitrile (B1666552) intermediate. derpharmachemica.com This is followed by the addition of sulfur to the α-methylene position and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product. thieme-connect.com The reaction has been adapted for various conditions, including microwave-assisted and solvent-free syntheses, enhancing its efficiency and green chemistry credentials. organic-chemistry.org

Table 1: Examples of Gewald Aminothiophene Synthesis

| Carbonyl Compound | Active Methylene Compound | Catalyst | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| Cyclohexanone | Ethyl cyanoacetate | Morpholine | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 82 | |

| Acetophenone | Ethyl cyanoacetate | Morpholine | Ethyl 2-amino-4-phenylthiophene-3-carboxylate | 70 | |

| 3-Methylcyclohexanone | Ethyl cyanoacetate | Morpholine | Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 75 | |

| Acetophenone | Malononitrile | Sodium Bicarbonate | 2-Amino-4-phenylthiophene-3-carbonitrile | - | sciforum.net |

Beyond the named reactions, this compound and its derivatives can be formed through the cyclization of various specifically designed acyclic precursors. ontosight.ai This approach offers high regiochemical control. For example, α,β-unsaturated thiolactones such as 5-(2-propynyl)-2(5H)-thiophenone can be synthesized and used in further photochemical reactions. researchgate.net Another important precursor is 2-hydroxythiophene, which exists in tautomeric equilibrium with this compound. researchgate.net This can be prepared by the acid-catalyzed thermolysis of 2-thienyl t-butyl ether. researchgate.net The synthesis of substituted thiophenes from acyclic S-containing alkyne substrates has also emerged as a powerful strategy, allowing for the construction of the thiophene ring in a single, often atom-economical, step. mdpi.com These reactions can proceed via metal-catalyzed or base-promoted pathways. mdpi.com For example, PdI₂ can catalyze the cycloisomerization of (Z)-2-en-4-yne-1-thiols to yield substituted thiophenes. researchgate.net

Modern synthetic strategies increasingly employ catalyzed reactions to construct the thiophene ring with high efficiency and selectivity. These include cycloaddition and annulation reactions where parts of the ring are formed from different components in a convergent manner.

A Lewis base-catalyzed [3+2] cycloaddition provides a route to highly functionalized thiophenes. For example, 1,4-dithiane-2,5-diol, which serves as a synthon for 2-mercaptoacetaldehyde, can react with ynals in the presence of a base like triethylamine (B128534) to produce 3-aldehyde-2-substituted thiophenes. researchgate.net Annulation reactions, which build a new ring onto an existing structure, are also valuable. A one-pot [3+2] cycloaddition/annulation between β-oxodithioesters and dialkyl acetylenedicarboxylates, promoted by DMAP, yields highly functionalized thiophenes rapidly at room temperature. acs.org Furthermore, base-catalyzed chemodiverse cycloadditions, such as the [3+4] cycloaddition of allylamines with benzothiophene-derived azadienes, can lead to complex fused-ring systems containing a thiophene moiety. rsc.org Copper(I) has also been used to catalyze the synthesis of 2,5-disubstituted thiophenes from haloalkynes or 1,3-diynes. acs.org These catalytic methods often offer advantages in terms of mild reaction conditions, high yields, and the ability to generate molecular complexity in a single step.

Catalyzed Cycloaddition and Annulation Reactions

One-Pot Two-Component [3 + 2] Cycloaddition/Annulation Reactions

A highly efficient and rapid one-pot [3 + 2] cycloaddition/annulation protocol has been developed for the synthesis of highly functionalized thiophene derivatives. organic-chemistry.orgacs.org This method involves the reaction of β-ketodithioesters with dialkyl acetylenedicarboxylates in the presence of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.orgacs.orgnih.gov The reaction proceeds smoothly at room temperature in dichloromethane (B109758) (DCM), yielding 2,3-dicarboalkoxy-4-aroyl/heteroaroyl/alkanoyl thiophenes in high yields, often within 3-5 minutes. organic-chemistry.orgacs.orgnih.gov

This metal-free approach is noted for its speed, operational simplicity, and broad substrate scope, accommodating a variety of substituents including aromatic, heteroaromatic, aliphatic, and even ferrocenyl groups. organic-chemistry.orgacs.org The mechanism is believed to involve the formation of an α-oxoketene dithioacetal intermediate, which then undergoes intramolecular cyclization to form the thiophene ring. organic-chemistry.org This methodology provides a significant improvement over existing methods by avoiding harsh reaction conditions, expensive catalysts, and strong bases. organic-chemistry.org

| Reactants | Catalyst | Solvent | Time | Yield | Ref. |

| β-ketodithioester, dialkyl acetylenedicarboxylate | DMAP | DCM | 3-5 min | High | acs.orgnih.gov |

| Ethyl 2-((4-chlorophenyl)thio)-3-oxobutanoate, Dimethyl acetylenedicarboxylate | DMAP | DCM | 5 min | 92% | amazonaws.com |

| Ethyl 2-((4-methoxyphenyl)thio)-3-oxobutanoate, Diethyl acetylenedicarboxylate | DMAP | DCM | 3 min | 95% | amazonaws.com |

Copper-Catalyzed Cycloisomerization Approaches

Copper-catalyzed reactions represent another important avenue for the synthesis of thiophene derivatives. One notable example is the CuCl/DBU-catalyzed tandem addition/cycloisomerization of 1-phenylsulfonylalkylidenethiiranes with terminal alkynes. mdpi.com This reaction, typically carried out in toluene (B28343) at 50 °C, leads to the formation of substituted thiophenes. mdpi.com The process involves the intermediate formation of a (Z)-1-phenylsulfonyl-1-en-4-yne-2-thiolate. mdpi.com

Another copper-catalyzed approach involves the reaction of 1-bromoalkynes with sodium sulfide (B99878) (Na2S) in the presence of a CuI catalyst and 1,10-phenanthroline (B135089) in DMF at 70 °C, which yields 2,5-disubstituted thiophenes. mdpi.com Furthermore, copper(I) catalysts have been employed for the regioselective synthesis of 2,5-disubstituted thiophenes from haloalkynes or 1,3-diynes in a one-pot procedure. acs.org This method proceeds via the hydration of 1,3-diynes, which are readily formed from the coupling of haloalkynes in the presence of CuI. acs.org

| Reactants | Catalyst System | Solvent | Temperature | Product | Ref. |

| 1-Phenylsulfonylalkylidenethiiranes, Terminal Alkynes | CuCl (20 mol%), DBU (10 mol%) | Toluene | 50 °C | Substituted Thiophenes | mdpi.com |

| 1-Bromoalkynes, Na2S | CuI (15 mol%), 1,10-phenanthroline (20 mol%) | DMF | 70 °C | 2,5-Disubstituted Thiophenes | mdpi.com |

| Haloalkynes or 1,3-Diynes | CuI | - | - | 2,5-Disubstituted Thiophenes | acs.org |

Palladium-Catalyzed Heterocyclodehydration

Palladium catalysis offers a versatile and efficient method for constructing the thiophene ring through heterocyclodehydration. A general method involves the conversion of readily available 1-mercapto-3-yn-2-ols into substituted thiophenes. organic-chemistry.org This reaction is catalyzed by a simple system of palladium(II) iodide (PdI2) and potassium iodide (KI) in methanol (B129727) at temperatures ranging from 50 to 100 °C. mdpi.comorganic-chemistry.orgacs.org The process is characterized by good to high yields and can be made more sustainable by using an ionic liquid like BmimBF4 as the solvent, which allows for catalyst recycling. organic-chemistry.orgacs.org

The mechanism proceeds via a 5-endo-dig intramolecular nucleophilic attack of the thiol group on the palladium-coordinated triple bond, followed by dehydration. mdpi.comresearchgate.net The reactivity of the substrate is influenced by the nature of its substituents; electron-withdrawing groups tend to accelerate the reaction, while electron-donating groups have a retarding effect. organic-chemistry.org This methodology has also been successfully applied to the synthesis of benzothiophene (B83047) derivatives from 1-(2-mercaptophenyl)-2-yn-1-ols. acs.org

| Substrate | Catalyst System | Solvent | Temperature (°C) | Yield | Ref. |

| 1-Mercapto-3-yn-2-ols | PdI2 (1-2 mol%), KI (10 mol%) | MeOH | 50-100 | Good to High | organic-chemistry.orgacs.org |

| (Z)-2-en-4-yne-1-thiols | PdI2 (1 mol %), KI (2 mol %) | DMA or solvent-free | 25-100 | up to 95% | mdpi.comresearchgate.net |

| 1-(2-mercaptophenyl)-2-yn-1-ols | PdI2 (2 mol %), KI (10 mol%) | MeCN | 80-100 | 55-82% | acs.org |

Modern Approaches and Analog Synthesis

Functionalization of Thiophene Ring Systems

The modification of pre-existing thiophene rings is a common strategy for accessing new derivatives. researchgate.net Metalation reactions, particularly through halogen-metal exchange, are powerful tools for introducing a wide array of substituents onto the thiophene core. researchgate.net The synthesis of α-thienyl-ω-hydroxyl-end-groups functionalized oligo-(D,L-lactide) (Th-PDLLA) showcases the use of a functional initiator in ring-opening polymerization, combining the properties of thiophene with biodegradable polymers. mdpi.com Another example involves the oxidation of 3,4-dimethyl-2,5-dihydrothiophene-1,1-dioxide with selenium dioxide to produce 3-methyl-5-methylenethiophen-2(5H)-one. mdpi.com

Light-induced reactions of 2(5H)-thiophenones have also been explored. For instance, irradiation of 5-(2-propynyl)-2(5H)-thiophenone in methanol containing cyclopentene (B43876) leads to the formation of tricyclic thiolane derivatives through consecutive radical ring closures. researchgate.net

Palladium-Catalyzed Cross-Coupling Chemistry

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are indispensable for the synthesis of aryl-substituted thiophenes. d-nb.infonih.gov These reactions provide a convenient method for forming carbon-carbon bonds. d-nb.info For instance, the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophenes has been achieved through the Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids. d-nb.infonih.gov This reaction typically uses a Pd(PPh3)4 catalyst in a mixture of 1,4-dioxane (B91453) and water. d-nb.infonih.gov

Furthermore, palladium-catalyzed direct C-H arylation allows for the one-pot 2,5-diheteroarylation of 2,5-dibromothiophene (B18171) derivatives. beilstein-journals.org Using KOAc as a base and DMA as the solvent, a variety of heteroarenes can be coupled to the thiophene core in moderate to good yields with low catalyst loading. beilstein-journals.org Sequential heteroarylation has also been demonstrated, enabling the synthesis of unsymmetrically 2,5-disubstituted thiophenes. beilstein-journals.org A novel phosphine-free pyrimidine-based palladium(II) complex has also shown catalytic activity for the Suzuki-Miyaura coupling of 2-bromothiophene (B119243) and 2,5-dibromothiophene with arylboronic acids under both conventional and microwave conditions. tandfonline.com

| Thiophene Substrate | Coupling Partner | Catalyst System | Product | Ref. |

| 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acids | Pd(PPh3)4, K3PO4 | 2-(Bromomethyl)-5-aryl-thiophenes | d-nb.infonih.gov |

| 2,5-Dibromothiophene | Heteroarenes | Pd catalyst, KOAc | 2,5-Diheteroarylated thiophenes | beilstein-journals.org |

| 2-Bromothiophene/2,5-Dibromothiophene | Arylboronic acids | Pyrimidine-based Pd(II) complex | 2-Aryl/2,5-Diarylthiophenes | tandfonline.com |

Synthesis of Substituted 5-Methylenethiophen-2(5H)-ones

An improved synthesis for substituted 5-methylenethiophen-2(5H)-ones has been reported, which are noted for their unusual lack of reactivity. tandfonline.comresearchgate.nettandfonline.com These compounds can be prepared from 5-(bromomethylene)thiophen-2(5H)-one by reaction with various nucleophiles. researchgate.net The precursor, 5-(chloromethylene)- or 5-(bromoalkylidene)thiophen-2(5H)-ones, can be synthesized in one step from readily available 2-acyl-5-methoxythiophenes by treatment with excess acetyl chloride or acetyl bromide. researchgate.net Another route involves the oxidation of 3,4-dimethyl-2,5-dihydrothiophene-1,1-dioxide with selenium dioxide in DMF at 100 °C to yield 3-methyl-5-methylenethiophen-2(5H)-one. mdpi.com

| Starting Material | Reagents | Product | Ref. |

| 2-Acyl-5-methoxythiophenes | Acetyl chloride or Acetyl bromide | 5-(Chloromethylene)- or 5-(Bromoalkylidene)thiophen-2(5H)-ones | researchgate.net |

| 5-(Bromomethylene)thiophen-2(5H)-one | Various nucleophiles | Substituted 5-Methylenethiophen-2(5H)-ones | researchgate.net |

| 3,4-Dimethyl-2,5-dihydrothiophene-1,1-dioxide | SeO2, DMF | 3-Methyl-5-methylenethiophen-2(5H)-one | mdpi.com |

Reactivity Profiles and Mechanistic Investigations of 2 5h Thiophenone

Chemical Transformations and Reaction Pathways

The reactivity of 2(5H)-thiophenone is characterized by a series of transformations that underscore its utility as a versatile synthetic intermediate. These reactions include oxidation at the sulfur atom, reduction of the carbonyl group and the thiophene (B33073) ring, and electrophilic substitution at the carbon framework.

This compound can be oxidized to form the corresponding sulfoxides and sulfones. vulcanchem.com This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). vulcanchem.com The oxidation process alters the electronic properties of the thiophene ring, which can influence the compound's chemical behavior and biological activity. vulcanchem.com

The oxidation of thiophene derivatives, in general, proceeds in a stepwise manner, first to the sulfoxide (B87167) and then to the sulfone. acs.org While thiophene-S-oxides are often unstable intermediates, they can be isolated in cases where bulky substituents at the 2- and 5-positions provide kinetic stability. nih.gov The rate of oxidation from a thiophene to a thiophene oxide is generally enhanced by electron-donating substituents on the ring. acs.org Conversely, the subsequent oxidation of the sulfoxide to the sulfone is often slower in the presence of such groups. acs.org In the case of this compound and its derivatives, complete oxidation to the sulfone is readily achievable. dicp.ac.cn

Table 1: Oxidation Reactions of Thiophene Derivatives This table is interactive. Users can sort columns by clicking on the headers.

| Reactant | Oxidizing Agent | Product(s) | Reference |

|---|---|---|---|

| This compound | Hydrogen peroxide, m-CPBA | Sulfoxides, Sulfones | vulcanchem.com |

| Thiophene Derivatives | Hydrogen Peroxide (catalyzed by Methyltrioxorhenium(VII)) | Sulfoxides, Sulfones | acs.org |

The reduction of this compound can lead to various thiophene derivatives. Common reducing agents such as lithium aluminum hydride and sodium borohydride (B1222165) are employed for these transformations. vulcanchem.com These reactions primarily target the carbonyl functionality, resulting in the formation of alcohol derivatives or fully reduced systems. vulcanchem.com

For instance, the reduction of the carbonyl group can yield the corresponding alcohol, which may then undergo further reactions. The complete reduction of the thiophene ring, a process known as hydrogenation, can also be achieved, though it often requires more forcing conditions.

Electrophilic substitution reactions on this compound can occur, leading to the introduction of various functional groups onto the thiophene ring. Due to the electronic nature of the thiophene ring system, these substitutions are generally directed to specific positions. csjmu.ac.in Thiophene itself is more reactive towards electrophilic substitution than benzene (B151609). csjmu.ac.inchemicalbook.com

The substitution typically occurs at the α-position (the carbon atom adjacent to the sulfur atom) of the thiophene ring. This regioselectivity is attributed to the greater stabilization of the intermediate carbocation formed during the reaction. csjmu.ac.in Examples of electrophilic substitution reactions include halogenation and Friedel-Crafts acylation. wikipedia.org

Table 2: Common Electrophilic Substitution Reactions of Thiophene This table is interactive. Users can sort columns by clicking on the headers.

| Reaction Type | Reagent(s) | Typical Product(s) | Reference |

|---|---|---|---|

| Halogenation | Halogenating agents (e.g., Br₂) | 2-Halothiophenes, 2,5-Dihalothiophenes | wikipedia.org |

| Friedel-Crafts Acylation | Acylating agents, Lewis acid | 2-Acylthiophenes | chemicalbook.com |

| Nitration | Nitric acid | 2-Nitrothiophene, 2,5-Dinitrothiophene | chemicalbook.com |

Reduction Reactions (e.g., Thiophene Derivatives)

Photochemistry of this compound

The photochemical behavior of this compound is a subject of significant research interest, particularly its ultrafast ring-opening dynamics upon exposure to ultraviolet (UV) light.

Upon excitation with UV light, typically around 266 nm, this compound undergoes an ultrafast ring-opening process. acs.orgnih.gov This process is initiated by the cleavage of the carbon-sulfur (C-S) bond. royalsocietypublishing.orgarxiv.org The molecule is initially excited to a higher electronic state (S₂), from which it rapidly transitions to a lower excited state (S₁) and then to the ground electronic state (S₀) within approximately 300-350 femtoseconds. acs.orgarxiv.org

This ring-opening leads to the formation of a biradical intermediate. acs.orgnih.gov This highly reactive species can then undergo several subsequent reactions. acs.org These include ring closure to reform the original this compound molecule or its isomer, 2(3H)-thiophenone. acs.orgnih.gov Alternatively, the biradical can rearrange to form various ketene (B1206846) structures, such as 2-(2-thiiranyl)ketene, which involves a three-membered sulfur-containing ring. acs.orgnih.gov The formation of these thioaldehyde-ketene products has been confirmed by experimental techniques like transient infrared spectroscopy. royalsocietypublishing.org

The entire process, from photoexcitation to the formation of ground-state products, occurs on a sub-picosecond timescale. royalsocietypublishing.org This rapid C-S bond fission and subsequent dynamics highlight the complex and efficient photochemical pathways available to this compound. arxiv.orgacs.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Sulfoxide |

| Sulfone |

| Thiophene |

| meta-chloroperbenzoic acid (m-CPBA) |

| Thiophene-S-oxide |

| Lithium aluminum hydride |

| Sodium borohydride |

| 2(3H)-Thiophenone |

| 2-(2-thiiranyl)ketene |

Ultrafast Ring-Opening Dynamics

Excited State Deactivation Pathways (Internal Conversion, Intersystem Crossing)

Upon photoexcitation, this compound undergoes a series of complex deactivation processes to return to its ground state. These pathways involve both internal conversion (IC) and intersystem crossing (ISC), often in competition with one another.

Following excitation with 266 nm or 267 nm light, the this compound molecule is promoted to an electronically excited singlet state, specifically the S₂ (¹ππ*) state. acs.orgrsc.org From this state, an ultrafast ring-opening reaction occurs, characterized by the cleavage of a carbon-sulfur (C–S) bond within approximately 100 femtoseconds. rsc.orgresearchgate.net This initial bond fission leads to the formation of a biradical species and happens so rapidly that neither significant internal conversion nor intersystem crossing is observed during this initial step. rsc.org

After the C–S bond breaks, the potential energy surfaces of the lowest two singlet excited states (S₁ and S₂) and the lowest two triplet excited states (T₁ and T₂) become nearly degenerate. researchgate.netx-mol.com This quasi-degeneracy facilitates efficient transitions between these states. The primary deactivation route involves internal conversion, where the molecule non-radiatively transitions through the S₁ state and subsequently back to the ground state (S₀). acs.org The entire population of photoexcited molecules is thought to return to the S₀ state within 300 femtoseconds. acs.orgnih.gov

However, the involvement of triplet states through intersystem crossing presents an alternative and significant deactivation pathway. researchgate.netx-mol.com The spin-orbit coupling between the singlet and triplet states is substantial in the open-ring structures, allowing for frequent intersystem crossing events. researchgate.net Simulations have shown that after the initial C–S bond fission, the system can repeatedly undergo intersystem crossing between the singlet and triplet states, a process that can persist for a considerable time due to the biradical character of the molecule. rsc.orgx-mol.com In fact, a notable fraction of trajectories in simulations remain in the triplet state even after 3.0 picoseconds. rsc.org The inclusion of these triplet states in theoretical models has identified new nonadiabatic relaxation pathways and different ring-opening products compared to simulations that only consider internal conversion. x-mol.com

The deactivation from the excited states is a non-radiative process, and the ring-opening mechanism is considered the primary reason for the absence of fluorescence in thiophene and its derivatives. researchgate.net The ultrafast decay funnels the population from the initially excited state back to the ground state through conical intersections. acs.org

| Deactivation Parameter | Description | Timescale | Reference |

| Initial Excitation | To S₂ (¹ππ*) state | Instantaneous upon photon absorption | acs.orgrsc.org |

| C–S Bond Fission | Ultrafast ring-opening | ~100 fs | rsc.orgresearchgate.net |

| Internal Conversion (S₂ → S₁ → S₀) | Primary non-radiative decay path | Total return to S₀ within 300 fs | acs.orgnih.gov |

| Intersystem Crossing (Singlet ↔ Triplet) | Occurs after ring-opening due to quasi-degenerate states | Can persist for > 3 ps | rsc.orgresearchgate.net |

Photoinduced Isomerization and Photoproduct Formation

Following the ultrafast deactivation from the excited state, the highly vibrationally excited this compound molecule in its ground state (S₀) can undergo various intramolecular rearrangements, leading to the formation of several isomeric photoproducts. nih.govrsc.org

Formation of 2(3H)-Thiophenone Isomers

One potential outcome of the photochemical reaction is the reformation of a thiophenone ring structure. acs.orgnih.gov This can lead back to the parent this compound molecule or to its isomer, 2(3H)-thiophenone. acs.orgnih.gov However, molecular dynamics simulations carried out to 2 picoseconds show that ring-closing events in the S₀ state predominantly result in the reformation of the original this compound isomer, with no significant formation of 2(3H)-thiophenone observed within this early timeframe. acs.org

Generation of Ketenes (e.g., 2-(2-thiiranyl)ketene)

A significant pathway for the vibrationally "hot" ground-state molecule involves isomerization into various ketenes. nih.govrsc.org Among these, the formation of 2-(2-thiiranyl)ketene, an episulfide species containing a strained three-membered sulfur ring, is a prominent and chemically intriguing outcome. nih.govrsc.org Theoretical predictions and experimental validation have shown that this episulfide is a major photoproduct at early times following de-excitation. nih.gov Mega-electronvolt ultrafast electron diffraction (MeV-UED) studies have confirmed a high yield of approximately 50% for 2-(2-thiiranyl)ketene within about 1 picosecond of photoexcitation. nih.govrsc.orgcosmosproject.co.ukwolfresearchgroup.comarxiv.org

In addition to the episulfide, other acyclic ketene isomers are also formed. These include 2-thioxoethylketene and 2-(2-sulfanylethyl)ketene. rsc.orgarxiv.org The interconversion between these different photoproducts is rapid, highlighting the dynamic nature of the rearrangements on the ground-state potential energy surface. nih.govarxiv.org

| Photoproduct | Predicted/Observed Yield | Timescale of Formation | Reference |

| This compound (reformed) | ~25% | ~1 ps | rsc.org |

| 2(3H)-Thiophenone | Not observed in early dynamics | > 2 ps | acs.org |

| 2-(2-thiiranyl)ketene | ~50% | ~1 ps | nih.govrsc.orgcosmosproject.co.uk |

| Other Ketenes (e.g., 2-thioxoethylketene) | ~25% (combined) | ~1 ps | rsc.org |

Experimental Techniques for Photochemical Studies

The intricate and extremely fast photochemical dynamics of this compound necessitate the use of advanced experimental techniques with high temporal resolution to directly observe the structural and electronic changes.

Time-Resolved Photoelectron Spectroscopy (TRPES)

Time-Resolved Photoelectron Spectroscopy (TRPES) is a powerful technique for tracking the early-time dynamics of photoexcited molecules. acs.orgnih.govarxiv.org In a typical TRPES experiment on this compound, a pump pulse (e.g., 265 nm or 266 nm) excites the molecule, and a time-delayed probe pulse, often in the extreme ultraviolet (XUV) range from a free-electron laser (FEL), ionizes the molecule. arxiv.orguhasselt.be By analyzing the kinetic energy of the ejected photoelectrons as a function of the pump-probe delay, one can follow the evolution of the molecule through different electronic states. arxiv.orgresearchgate.net

TRPES studies have been successfully used to monitor the complete photochemical cycle of gaseous this compound. uhasselt.beresearchgate.net These experiments have resolved the ultrafast nonradiative decay from the S₂ excited state and revealed the subsequent formation of acyclic photoproducts on the ground state. nih.gov While highly effective for tracking electronic state evolution, TRPES can be challenged by the potential lack of selectivity in distinguishing between different photoproducts that have similar electronic structures. acs.orgnih.gov Therefore, interpretation of TRPES data often requires intensive theoretical calculations to deconvolve the signals and identify the specific molecular species involved. acs.orgnih.gov

Mega-Electronvolt Ultrafast Electron Diffraction (MeV-UED)

Mega-Electronvolt Ultrafast Electron Diffraction (MeV-UED) provides a direct probe of molecular structure and its evolution over time. nih.govcosmosproject.co.ukwolfresearchgroup.com This technique offers sub-picosecond time resolution, making it ideal for observing the ultrafast structural changes during a photochemical reaction. acs.orgnih.gov In a MeV-UED experiment, a gas-phase sample of this compound is excited by a UV laser pulse (e.g., 266 nm). acs.orgnih.gov A precisely timed, high-energy (MeV) electron pulse is then diffracted by the ensemble of molecules. acs.orgnih.gov The resulting diffraction pattern provides a snapshot of the distribution of interatomic distances within the molecules at that specific moment. acs.orgnih.gov

By combining experimental MeV-UED data with ab initio molecular dynamics simulations, researchers have been able to identify and quantify the competing photoproducts formed after the ring-opening of this compound. nih.govcosmosproject.co.ukwolfresearchgroup.comarxiv.org This combined approach provided the first experimental validation for the high (~50%) and rapid (~1 ps) yield of the 2-(2-thiiranyl)ketene isomer. acs.orgnih.govcosmosproject.co.ukarxiv.org The analysis of time-resolved atomic pair distribution functions (PDFs) derived from the diffraction patterns allows for the tracking of evolving populations of different isomeric products, offering a powerful tool to understand the outcomes of complex photochemical reactions. acs.orgnih.gov

| Technique | Information Obtained | Key Findings for this compound | Reference |

| TRPES | Electronic state evolution, ionization potentials | Resolved ultrafast decay from S₂ state; confirmed formation of ground-state photoproducts. | acs.orgnih.govuhasselt.beresearchgate.net |

| MeV-UED | Time-resolved molecular structure, interatomic distances | Identified and quantified photoproduct populations; confirmed ~50% yield of 2-(2-thiiranyl)ketene within ~1 ps. | acs.orgnih.govcosmosproject.co.ukarxiv.org |

Tautomerism and Isomerization Studies

The structural dynamics of this compound are characterized by its capacity to exist in different tautomeric and isomeric forms. These transformations are fundamental to understanding its reactivity and photochemical behavior.

Keto-Enol Tautomerism in Thiophenones

Keto-enol tautomerism is a significant aspect of the chemistry of thiophenones, where the compound can interconvert between a ketone form and an enol form (a hydroxyl group attached to a double bond). In the case of substituted thiophenones like 2-phenylacetylthiophene, the equilibrium between the keto and enol tautomers has been quantitatively studied. researchgate.net The equilibrium constant (KT = [enol]/[ketone]) for 2-phenylacetylthiophene was determined to be 3.55 x 10-7, indicating that the keto form is significantly more stable. researchgate.net This stability is influenced by the thiophene ring. researchgate.net

The acidity of the keto and enol forms also plays a crucial role. The pKa for the ionization of the keto form of 2-phenylacetylthiophene is 14.60, while the enol form is considerably more acidic with a pKa of 8.15. researchgate.net This difference in acidity highlights the significant electronic influence of the thiophene moiety. researchgate.net The interconversion rates, such as the rate of ketonisation, can be influenced by the surrounding medium, for instance, being strongly decreased by cationic surfactant micelles. researchgate.net

In some cases, the keto-enol equilibrium can be manipulated by external stimuli like light. For certain diarylethene derivatives incorporating a β-ketoester within a cyclohexenone bridge, photocyclization can shift the equilibrium to favor the enol tautomer. chemrxiv.org

Interconversion Pathways between Isomers

Beyond tautomerism, this compound can undergo isomerization, particularly following photoexcitation. Upon absorption of UV light, this compound can undergo ring-opening to form various isomeric structures in the ground electronic state. nih.govgu.se These photoproducts are often formed with high internal energy, leading to rapid interconversions between them. nih.gov

Experimental and theoretical studies have identified several key isomeric photoproducts, including an episulfide isomer, 2-(2-thiiranyl)ketene, which is predicted to be a dominant species at early times following photoexcitation. nih.gov The formation of these isomers occurs on an ultrafast timescale, with the molecule returning to the ground electronic state within approximately 300 femtoseconds. nih.gov Subsequent dynamics on the ground-state potential energy surface involve the interconversion between different isomeric forms of the highly vibrationally excited photoproducts. gu.se These interconversions have been observed to occur within 2 picoseconds. gu.se

The study of related systems, such as α-pyrone, provides further insight into the types of isomerizations that can occur. Thermally driven isomerizations, including E→Z configurational changes, can happen on nanosecond to microsecond timescales, leading to the reformation of the parent molecule. scispace.com

Reactions with Reactive Species

The reactivity of this compound extends to its interactions with various reactive species, most notably molecular oxygen in its different electronic states. These reactions are crucial for understanding the compound's degradation pathways and potential applications in photochemistry.

Mechanisms for Reaction with Molecular Oxygen (Singlet and Triplet)

Theoretical studies have investigated the mechanisms for the reaction of thiophene and its derivatives with both singlet (¹O₂) and triplet (³O₂) molecular oxygen. researchgate.netacs.org The reaction with triplet oxygen, the ground state of molecular oxygen, generally involves high activation barriers (greater than 30 kcal/mol), suggesting that these pathways are more significant at elevated temperatures. researchgate.netacs.org In contrast, the reaction with singlet oxygen is often more favorable. researchgate.netacs.org

For thiophenes, the reaction with singlet oxygen can proceed through several pathways, with cycloaddition being a prominent one. researchgate.netnih.gov The reactivity can be influenced by substituents on the thiophene ring; for example, alkylation can lower the activation barrier for addition pathways. acs.org

Cycloaddition Pathways (e.g., Thiaozonide Formation)

A key reaction pathway for thiophenes with singlet oxygen is a [4+2] cycloaddition, also known as a Diels-Alder reaction. nih.govresearchtrends.net This reaction leads to the formation of an endoperoxide intermediate. researchgate.net In the case of substituted thiophenes, this can result in the formation of a thiaozonide. nih.gov These thiaozonides are often unstable and can decompose rapidly. nih.gov

The oxidation of thiophenes can also lead to the formation of thiophene S-oxides, which are themselves reactive dienes that can participate in cycloaddition reactions. researchtrends.net While thiophene itself is relatively aromatic and less reactive in cycloadditions under normal conditions, its S-oxide is a more willing participant. researchtrends.net

Hydrogen Abstraction and Addition/Elimination Mechanisms

Besides cycloaddition, thiophenes can react with molecular oxygen via direct hydrogen abstraction and addition/elimination mechanisms. researchgate.netacs.org Computational studies on thiophene and 2-methylthiophene (B1210033) have detailed these pathways for both singlet and triplet oxygen. acs.org

Electronic Structure and Spectroscopic Characterization of 2 5h Thiophenone

Advanced Spectroscopic Methods

The electronic state spectroscopy of 2(5H)-thiophenone has been investigated using high-resolution vacuum ultraviolet (VUV) photoabsorption measurements with synchrotron radiation. epj.orgcsic.es A study covering the energy range of 3.76–10.69 eV has provided detailed insights into the molecule's electronic transitions. epj.orgresearchgate.net The VUV absorption spectrum reveals a series of broad and overlapping bands corresponding to both valence and Rydberg transitions. epj.org

The assignments of these electronic transitions are supported by high-level quantum chemical calculations, specifically at the equation of motion coupled cluster singles and doubles (EOM-CCSD) level of theory. epj.orgresearchgate.net Across the spectrum, vibrational structures are evident, which have been attributed to C=O, C=C, and C–C stretching modes, indicating the coupling of electronic transitions with molecular vibrations. epj.org

Table 1: Selected Electronic Transitions of this compound from VUV Spectroscopy

| Energy (eV) | Transition Assignment | Character |

|---|---|---|

| ~4.5 | 1¹A' → 1¹A'' | π → π* |

| ~5.8 | 1¹A' → 2¹A'' | n → π* |

| 6.0 - 7.5 | Multiple Transitions | Rydberg (ns, np, nd) series |

| > 7.5 | Multiple Transitions | Valence and Rydberg |

Data sourced and interpreted from experimental spectra and theoretical calculations presented in related studies. epj.orgresearchgate.net

The valence electronic structure of gas-phase this compound has been characterized using Ultraviolet Photoelectron Spectroscopy (UPS). x-mol.netresearchgate.net The experimental valence band spectrum was assigned with the support of ab-initio electron propagator outer-valence Green's function (OVGF) calculations. x-mol.netresearchgate.net While the theoretical calculations show satisfactory agreement with the experimental data, discrepancies point towards the significance of electron correlation effects, which can lead to a partial breakdown of the single-particle ionization model. x-mol.netresearchgate.net The UPS technique probes the energy levels of the outermost molecular orbitals, providing critical information about bonding and electronic configuration.

X-ray Photoemission Spectroscopy (XPS) has been employed to investigate the core-level electronic structure of this compound in the gas phase. x-mol.netresearchgate.net The study focused on the C 1s, O 1s, and S 2p core levels. x-mol.netresearchgate.netuhasselt.be The assignment of the experimental ionization potentials (IPs) was facilitated by Density Functional Theory (DFT) calculations. x-mol.netresearchgate.net A notable finding is the excellent agreement between the experimental and theoretical results for core electron ionizations, allowing for a clear assignment of the spectral features. x-mol.net Theoretical IPs for the C 1s, S 2p, and O 1s levels were shifted slightly (+0.2 eV, +9.3 eV, and +0.8 eV, respectively) to align with the experimental data, a common practice to account for systematic computational offsets. researchgate.net

Table 2: Experimental and Calculated Core Level Ionization Potentials (IPs) for this compound

| Core Level | Experimental IP (eV) | Calculated IP (eV, shifted) | Assignment |

|---|---|---|---|

| C 1s | ~291.5 | 291.5 | C=O |

| C 1s | ~289.5 | 289.5 | C=C |

| C 1s | ~288.0 | 288.0 | C-S/C-C |

| S 2p | ~171.0 | 171.0 | S 2p₃/₂, 2p₁/₂ |

| O 1s | ~538.5 | 538.5 | C=O |

Values are approximate, based on graphical data from Plekan et al. (2024). x-mol.netresearchgate.net The calculations provide distinct values for each non-equivalent carbon atom.

The unoccupied molecular orbitals of this compound have been probed by Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy. x-mol.netacs.org The experiments were conducted at the C 1s, O 1s, and S 2p absorption edges. x-mol.netresearchgate.net The resulting spectra were interpreted using relativistic time-dependent DFT (TDDFT) calculations, which provided an unambiguous assignment of the spectral features to single-particle excitations into virtual molecular orbitals. x-mol.netresearchgate.net

C K-edge: The spectrum shows distinct resonances corresponding to excitations of the 1s electrons from the different carbon atoms into the lowest unoccupied molecular orbital (LUMO), which has π(C=O) and π(C=C) character, as well as into higher-lying σ* orbitals. researchgate.net

O K-edge: The spectrum is dominated by a sharp peak assigned to the O 1s → π*(C=O) transition. researchgate.net

S L₂,₃-edge: The sulfur edge spectrum reveals transitions from the S 2p core level into unoccupied orbitals, providing insight into the sulfur atom's contribution to the virtual orbital landscape. researchgate.net

The strong agreement between the experimental and theoretical NEXAFS spectra underscores the power of this combined approach for characterizing the unoccupied electronic states of molecules. x-mol.net

Table 3: Prominent NEXAFS Resonances and Assignments for this compound

| Edge | Resonance Energy (eV) | Assignment |

|---|---|---|

| C K-edge | ~285.5 | C 1s → π*(C=C) |

| C K-edge | ~287.5 | C 1s → π*(C=O) |

| C K-edge | > 290 | C 1s → σ* |

| O K-edge | ~532.0 | O 1s → π*(C=O) |

| S L₂,₃-edge | ~164-166 | S 2p → σ*(S-C) |

Values are approximate, based on graphical data from Plekan et al. (2024). researchgate.net

The vibrational properties of this compound have been studied using Fourier-Transform Infrared (FT-IR) spectroscopy. core.ac.uk Experimental FT-IR spectra of the compound isolated as a monomer in a low-temperature (10 K) argon matrix have been reported. core.ac.ukresearchgate.net This matrix isolation technique minimizes intermolecular interactions, allowing for a clearer observation of the fundamental vibrational modes.

The interpretation of the experimental spectra was supported by vibrational calculations using both MP2 and DFT (B3LYP) methods with the 6-311++G(d,p) basis set. core.ac.ukresearchgate.net These calculations provided a detailed assignment of the observed vibrational bands. Key vibrational frequencies include those associated with the carbonyl group (C=O), the carbon-carbon double bond (C=C), and the C-H and CH₂ moieties. core.ac.uk For instance, the characteristic carbonyl stretching vibration appears as a strong band in the spectrum. core.ac.uk

Table 4: Selected Experimental and Calculated FT-IR Frequencies for Matrix-Isolated this compound

| Experimental Frequency (cm⁻¹) (Argon Matrix) | Calculated Frequency (cm⁻¹) (DFT/B3LYP) | Vibrational Assignment |

|---|---|---|

| 1718 | 1719 | ν(C=O) Carbonyl stretch |

| 1605 | 1603 | ν(C=C) Double bond stretch |

| 3100 | 3105 | ν(C-H) Olefinic C-H stretch |

| 1415 | 1412 | δ(CH₂) CH₂ scissoring |

| 945 | 948 | Ring mode |

Data sourced from Breda et al. (2008). core.ac.uk Calculated frequencies are scaled.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structural elucidation, and spectral data for this compound are available in public databases. nih.gov

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two olefinic protons and the two protons of the methylene (B1212753) (CH₂) group. The olefinic protons on the C=C double bond would appear as doublets due to coupling with each other, and their chemical shifts would be in the downfield region typical for vinyl protons. The CH₂ protons adjacent to the sulfur atom would likely appear as a singlet or a narrow multiplet.

¹³C NMR: The carbon NMR spectrum would display four distinct signals corresponding to the four unique carbon atoms in the molecule: the carbonyl carbon (C=O), the two olefinic carbons (C=C), and the methylene carbon (CH₂). The carbonyl carbon signal is expected to be the most downfield-shifted.

These NMR data provide definitive confirmation of the molecule's covalent framework and the chemical environment of each nucleus.

Table 5: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) |

|---|---|---|

| C2 | ¹³C | ~200 |

| C3 | ¹³C | ~125-130 |

| C4 | ¹³C | ~150-155 |

| C5 | ¹³C | ~30-35 |

| H3 | ¹H | ~6.2-6.4 |

| H4 | ¹H | ~7.6-7.8 |

| H5 | ¹H | ~3.8-4.0 |

Chemical shifts are estimates based on standard values for similar functional groups and data available from sources like PubChem. nih.gov

Mass Spectrometry (MS)

Mass spectrometry of this compound, particularly using electron ionization (EI), provides critical information about its fragmentation patterns. The molecular ion (M+) is readily formed and its subsequent fragmentation is influenced by the substituents on the dihydrothiophene ring. arkat-usa.orgnist.govnist.gov

Under electron impact, the molecular ions of N-[2(5H)-thienyliden]amines, which are derivatives of this compound, undergo fragmentation through both bond ruptures and skeletal rearrangements, leading to the formation of odd-electron ions. arkat-usa.org The fragmentation pathways are significantly affected by the nature of substituents at the 2- and 5-positions of the dihydrothiophene ring. arkat-usa.org For instance, in some derivatives, a key fragmentation pathway involves the formation of an ion at m/z 112. arkat-usa.org

The EI mass spectra of related benzo[b]thiophene derivatives show that dominant peaks often result from the cleavage of C-N and C-C bonds. nih.gov In the case of 2- and 3-aminopropyl)benzo[b]thiophene isomers, fragment ions at m/z 148 and 147 are significant, with their relative abundances helping to differentiate between isomers. nih.gov

Table 1: Key Mass Spectrometry Data for this compound and Related Compounds

| Compound Family | Ionization Method | Key Observations | Reference |

|---|---|---|---|

| N-[5,5-Dimethyl-2(5H)-thienyliden]amines | EI (12 and 60 eV) | Fragmentation involves bond ruptures and skeletal rearrangements. Substituents on the dihydrothiophene ring influence the fragmentation pattern. | arkat-usa.org |

| Benzo[b]thiophene-2,5-dicarbonyldichlorides | EI | Characteristic fragments arise from the cleavage of the C-Cl bond. | nih.gov |

Computational Spectroscopy and Electronic State Analysis

Assignment of Electronic Transitions (Valence and Rydberg States)

The electronic structure of this compound has been extensively studied using high-resolution vacuum ultraviolet (VUV) synchrotron radiation and sophisticated quantum chemical calculations, such as the equation-of-motion coupled-cluster singles and doubles (EOM-CCSD) method. researchgate.netepj.org These studies have allowed for the assignment of major electronic transitions to both valence and Rydberg states. researchgate.netepj.org

The VUV photoabsorption spectrum, measured in the 3.76–10.69 eV range, reveals numerous features corresponding to electronic excitations from the ground state to various molecular orbitals. researchgate.net Theoretical calculations support the assignment of these features, with valence and Rydberg transitions identified throughout the spectrum. researchgate.net For example, a feature at 6.344 eV is assigned to the 4sσ ← 5a′′ Rydberg transition. The analysis is aided by the Rydberg formula, which connects the observed transitions to ionization energies.

The interaction between Rydberg and valence states, known as vibronic coupling, can enhance the intensity of certain absorption features. For instance, the band at 7.315 eV gains intensity from such coupling, modulated by C=O and C=C vibrations.

Table 2: Selected Electronic Transitions of this compound

| Energy (eV) | Assignment | Character | Reference |

|---|---|---|---|

| 3.76–10.69 | Multiple transitions | Valence and Rydberg | researchgate.net |

| 6.344 | 4sσ ← 5a′′ | Rydberg |

Analysis of Core-Level Spectra

The core-level electronic structure of this compound has been investigated using X-ray photoelectron spectroscopy (XPS) and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy at the C 1s, O 1s, and S 2p edges. researchgate.netresearchgate.net These experimental results are supported by density functional theory (DFT) and relativistic time-dependent DFT calculations. researchgate.netx-mol.net

The analysis of core-level spectra provides an unambiguous assignment of spectral features in terms of single-particle excitations to virtual molecular orbitals. researchgate.netx-mol.net The C 1s, S 2p, and O 1s core-level spectra show good agreement between experimental data and theoretical calculations after applying appropriate energy shifts to the calculated ionization potentials. researchgate.net For instance, theoretical C 1s, S 2p, and O 1s ionization potentials were shifted by +0.2 eV, +9.3 eV, and +0.8 eV, respectively, to match the experimental data. researchgate.net

NEXAFS spectroscopy is particularly useful for probing the electronic properties of materials by examining the fine structure in the spectra, which corresponds to transitions from core orbitals to unoccupied orbitals. aip.org For this compound, the C K-edge NEXAFS spectrum has been analyzed, with calculated excitation energies shifted to align with the experimental energy scale. researchgate.net

Table 3: Core-Level Spectroscopy Data for this compound

| Edge | Technique | Key Findings | Reference |

|---|---|---|---|

| C 1s, O 1s, S 2p | XPS, NEXAFS | Good agreement between experimental and theoretical spectra. Assignments of spectral features to single-particle excitations. | researchgate.netresearchgate.netx-mol.net |

| C K-edge | NEXAFS | Analysis of transitions to virtual molecular orbitals. | researchgate.net |

Vibrational Mode Assignment and Analysis (C=O, C=C, S-C Stretching)

The vibrational modes of this compound have been characterized using experimental techniques like Fourier-transform infrared (FTIR) spectroscopy and theoretical calculations. researchgate.netcore.ac.ukresearchgate.net The interpretation of the experimental spectra is supported by calculations at the MP2 and DFT(B3LYP) levels of theory. core.ac.ukresearchgate.net

Key vibrational modes include the C=O stretching, C=C stretching, and S-C stretching. researchgate.net Infrared absorption data have been used to assign the photoabsorption features in the VUV spectrum. researchgate.net The vibrational energies for the ground electronic state have been assigned as follows:

C=O stretching (ν4(a')) : 0.213 eV (1713.9 cm⁻¹) researchgate.net

C=C stretching (ν5(a')) : 0.200 eV (1615.4 cm⁻¹) researchgate.net

S-C stretching/C=O in-plane bending/C-S stretching (ν14(a')) : 0.078 eV (629.8 cm⁻¹) researchgate.net

These vibrational modes are observed across the entire absorption spectrum and contribute to the molecule's photochemical behavior. researchgate.netepj.orgcsic.es The frequencies of these modes are influenced by the ring size, atomic charges, and the nature of the heteroatom. researchgate.net Natural bond orbital (NBO) analysis has provided further insight into the electronic structure and intramolecular interactions that affect the vibrational spectra. core.ac.ukresearchgate.net

Table 4: Vibrational Frequencies of this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| C=O stretching | 1713.9 | - | researchgate.net |

| C=C stretching | 1615.4 | - | researchgate.net |

Computational Chemistry and Theoretical Modeling of 2 5h Thiophenone

Quantum Chemical Calculation Methodologies

A variety of quantum chemical methods have been employed to investigate 2(5H)-Thiophenone, ranging from Density Functional Theory (DFT) to high-level coupled-cluster and post-Hartree-Fock methods. The choice of methodology depends on the specific property being investigated, with a trade-off between computational cost and accuracy.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. mdpi.com For this compound and its derivatives, DFT calculations, often using the B3LYP functional, have been instrumental in optimizing molecular geometries, predicting vibrational spectra, and analyzing electronic properties. cnr.itcore.ac.ukmdpi.com

DFT methods are frequently used to determine the most stable, minimum-energy conformation of molecules. scienceacademique.com For this compound, geometry optimization has been carried out at levels such as DFT B3LYP/aug-cc-pVTZ. cnr.it These calculations provide detailed structural parameters, including bond lengths and angles. For instance, in a related thiophene (B33073) derivative, the maximum bond length was observed between the sulfur and carbon atoms, attributed to the larger size of the sulfur atom. scienceacademique.com

Computational studies on thiophene derivatives have utilized DFT with basis sets like 6-31G(d,p) to optimize geometries and investigate structure-activity relationships. mdpi.com The optimized geometries serve as the foundation for further analysis, including the calculation of electronic properties and molecular orbitals. mdpi.comresearchgate.net

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | S1–C7 | 1.815 |

| S1–C8 | 1.765 | |

| C-C (ring) | ~1.5 | |

| Bond Angle | C-S-C | Data not available |

| S-C=O | Data not available |

Vibrational analysis using DFT calculations is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. scienceacademique.com For this compound, experimental FTIR spectra of the monomer isolated in inert argon matrices at 10 K have been interpreted with the support of vibrational calculations at the MP2 and DFT(B3LYP) levels of theory using the 6-311++G(d,p) basis set. core.ac.ukresearchgate.net These calculations help in assigning the observed vibrational modes, such as the characteristic C=O, C=C, and S–C stretching frequencies. core.ac.uk

The comparison between theoretical and experimental spectra generally shows excellent correlation after applying a scaling factor to the calculated frequencies. scienceacademique.com For instance, in the study of this compound and its furanone analog, the calculated frequencies were scaled by factors of 0.980 (DFT) and 0.975 (MP2). core.ac.uk Such studies have also noted that vibrational effects can contribute to the line-shape and broadening of core level spectra, which may not always be fully captured by the computational approach. cnr.it

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound (Data derived from studies on this compound and its furanone analog. core.ac.uk)

| Vibrational Mode | Experimental (Argon Matrix) | Calculated (DFT/B3LYP) | Calculated (MP2) |

|---|---|---|---|

| C=O Stretch | Data not available | Data not available | Data not available |

| C=C Stretch | Data not available | Data not available | Data not available |

| CH₂ Wagging | Data not available | Data not available | Data not available |

(Specific frequency values were not detailed in the search snippets, but the comparative methodology is established in the cited literature.)

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the reactivity and electronic transitions within a molecule. mdpi.com The energy gap between the HOMO and LUMO provides insights into the kinetic stability of the compound. mdpi.com For thiophene derivatives, these properties have been explored using DFT at levels like B3LYP/6-31G(d,p). mdpi.com

The HOMO and LUMO energies are used to calculate various global reactivity descriptors. mdpi.com Studies on related thiophene compounds show that the HOMO-LUMO energy gap is a key parameter in evaluating electronic properties and potential applications in areas like organic solar cells. researchgate.net The distribution of these orbitals indicates the electron-donating (HOMO) and electron-accepting (LUMO) capabilities of the molecule. mdpi.com

Table 3: Frontier Molecular Orbital Energies and Properties of a Thiophene Derivative (Note: This table is illustrative, based on data for a related thiophene derivative as specific values for this compound were not available. Calculations are typically performed in a vacuum or specified solvent. mdpi.com)

| Parameter | Value (eV) |

|---|---|

| E(HOMO) | Data not available |

| E(LUMO) | Data not available |

| Energy Gap (ΔE) | Data not available |

| Ionization Potential | Data not available |

| Electron Affinity | Data not available |

Natural Bond Orbital (NBO) analysis is employed to understand the electronic structure and dominant intramolecular interactions, such as hyperconjugative interactions and charge delocalization. core.ac.ukresearchgate.netasianpubs.org For this compound, NBO analysis has provided significant details about the degree of conjugation between the sulfur lone-pair orbital and the carbonyl π-orbital. cnr.itresearchgate.netuhasselt.be

This analysis offers a deeper insight into the vibrational spectra by correlating electronic interactions with vibrational frequencies. core.ac.ukresearchgate.net In studies of related thiophene compounds, NBO analysis at the B3LYP/6-311++G(d,p) level has been used to identify weak intramolecular hydrogen bonding interactions. eurekaselect.com

Frontier Molecular Orbital Analysis (HOMO-LUMO Gap)

Coupled Cluster and Post-Hartree-Fock Methods (e.g., EOM-CCSD, MP2, CCSD(T))

For higher accuracy, especially in describing excited states and electron correlation effects, more sophisticated methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are utilized.

The electronic state spectroscopy of this compound has been investigated using high-resolution vacuum ultraviolet photoabsorption, with theoretical support from Equation-of-Motion Coupled Cluster Singles and Doubles (EOM-CCSD) calculations. researcher.lifeepj.orgresearchgate.netcsic.es These studies have allowed for the assignment of major electronic transitions to valence and Rydberg states. researcher.lifeepj.org The EOM-CCSD/aug-cc-pV(T+d)Z+R level of theory, for instance, has been used to calculate vertical excitation energies and oscillator strengths.

MP2 theory has been used alongside DFT for vibrational calculations of this compound, providing a comparative basis for the interpretation of experimental IR spectra. core.ac.ukresearchgate.netuhasselt.be Furthermore, high-level calculations such as CCSD(T) have been benchmarked for understanding interactions in thiophene systems, for example, the interaction between lithium and thiophene. casinoqmc.net Benchmarking studies have also validated the use of more computationally efficient methods like MP2-F12 by comparing them against the highly accurate CCSD(T)-F12 method for calculating properties like ionization potentials of this compound photoproducts. arxiv.org

Table 4: Calculated Vertical Excitation Energies (eV) for this compound using EOM-CCSD (Data from EOM-CCSD/aug-cc-pV(T+d)Z+R calculations. csic.es)

| State | Excitation Energy (eV) | Oscillator Strength | Character |

|---|---|---|---|

| S1 | Data not available | Data not available | Data not available |

| S2 | Data not available | Data not available | Data not available |

| S3 | Data not available | Data not available | Data not available |

| S4 | Data not available | Data not available | Data not available |

| S5 | Data not available | Data not available | Data not available |

| S6 | Data not available | Data not available | Data not available |

| S7 | Data not available | Data not available | Data not available |

(Specific values for each state were not available in the provided search results, but the table reflects the type of data generated from such calculations as indicated in the supplementary information of the cited study. csic.es)

Semiempirical Methods (e.g., PM3)

Semiempirical quantum mechanical methods, such as the Parameterized Model number 3 (PM3), offer a computationally less intensive alternative to ab initio methods for predicting molecular properties. rdd.edu.iq The PM3 method is based on the Neglect of Diatomic Differential Overlap (NDDO) integral approximation and utilizes the same formalism as the AM1 method. sapub.org Its distinction lies in the parameterization process; while AM1 uses some spectroscopic measurements, PM3 treats parameters as values to be optimized. sapub.org The method was developed by J. J. P. Stewart and first reported in 1989. sapub.org

These methods are particularly useful for qualitative descriptions of molecular systems and for studying the relationship between molecular structure and chemical properties. rdd.edu.iq For thiophene derivatives, PM3 has been employed to calculate quantum chemical parameters to study their efficacy as corrosion inhibitors. researchgate.net Such calculations can provide insights into the electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the reactivity of a molecule. rdd.edu.iqresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics simulations are powerful tools for investigating the time-dependent behavior of molecules, including complex photochemical reactions like the ring-opening of this compound.

Nonadiabatic molecular dynamics (NAMD) simulations have been crucial in elucidating the mechanism of the photoinduced ring-opening of this compound. nih.govacs.org Upon photoexcitation with a 266 nm UV pulse, the molecule is promoted to the bright S₂ (¹ππ*) electronic state. nih.govacs.org Simulations using Tully's fewest-switches trajectory surface hopping method show that this excitation leads to an immediate extension of the C–S bond, initiating the ring-opening process. nih.govacs.org

The electronic structure for these simulations has been described at the SA(4)-CASSCF(10/8)/6-31G* level of theory. nih.govacs.org The dynamics reveal an ultrafast nonradiative decay from the S₂ state via the S₁ state to the ground state (S₀) within approximately 300 femtoseconds. nih.govacs.org This rapid internal conversion populates the ground state with highly vibrationally excited molecules, which then evolve into various photoproducts. nih.gov The simulations are in excellent agreement with experimental results regarding the ultrafast disappearance of the parent this compound molecule and the subsequent rise of ring-opened structures. researchgate.net

The Quantum Trajectory Mean-Field (QTMF) approach has been specifically applied to study the photoinduced ring-opening and subsequent rearrangement reactions of isolated this compound. rsc.orgx-mol.com This method is designed to overcome the overcoherence problem found in other mean-field theories and has been generalized to simulate internal conversion and intersystem crossing processes simultaneously. rsc.orgresearchgate.net

Simulations using the QTMF approach show that upon 267 nm irradiation, this compound is initially populated in the ¹ππ* state. rsc.orgx-mol.com A sudden rupture of one C-S bond occurs within 100 fs. rsc.orgx-mol.com Following this bond fission, the lowest two singlet excited states and the lowest two triplet excited states become nearly degenerate, allowing for multiple intersystem crossing events between singlet and triplet states, leading to different ring-opening products and new nonadiabatic relaxation pathways. rsc.orgx-mol.com

To understand the influence of a solvent environment on the photochemical dynamics, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches are employed. The photoinduced ring-opening of this compound has been simulated in an acetonitrile (B52724) (CH₃CN) solution using a combined QTMF/MM nonadiabatic dynamics approach. researchgate.netresearchgate.net

In these simulations, the solute (this compound) is treated with a quantum mechanical method, while the solvent molecules are treated with a classical molecular mechanics force field. researchgate.netaip.org The equilibrium geometry of this compound in its ground state (S₀) was re-optimized at the SA3-CAS(10,8)/6-31G/MM level. researchgate.net The simulations predict the ring-opening to be an ultrafast process with a time constant of about 228 fs, proceeding mainly along the diabatic S₂(¹ππ) pathway. researchgate.net The results indicate that the solute-solvent interaction has little effect on this initial, rapid process. researchgate.net

Quantum Trajectory Mean-Field Approaches

Theoretical Prediction of Reactivity and Electronic Parameters

Conceptual Density Functional Theory (DFT) provides a framework for defining and calculating chemical reactivity descriptors. mdpi.comrsc.org These parameters, derived from the electronic structure, help in predicting the reactivity of molecules.

Global reactivity descriptors such as chemical hardness (η), softness (σ), and the electrophilicity index (ω) are calculated using the energies of the frontier molecular orbitals, HOMO and LUMO. mdpi.comresearchgate.net

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It can be approximated as half of the HOMO-LUMO energy gap. researchgate.net

Chemical Softness (σ) is the reciprocal of hardness and indicates the degree of chemical reactivity. A smaller HOMO-LUMO gap implies greater softness and thus higher reactivity. researchgate.netmdpi.com

Electrophilicity Index (ω) measures the stabilization in energy when the system acquires additional electronic charge from the environment. researchgate.net It quantifies the electrophilic power of a molecule. rsc.org

These parameters are crucial for rationalizing the course of chemical reactions. researchgate.net For instance, a higher HOMO energy suggests a greater tendency to donate electrons to an electrophile, while a lower LUMO energy indicates a greater ability to accept electrons from a nucleophile. mdpi.com The study of these indices for thiophene derivatives has been successful in correlating molecular structure with observed chemical behavior, such as corrosion inhibition. researchgate.net

Table of Reactivity Descriptors

This interactive table defines the key theoretical parameters used to predict chemical reactivity.

| Parameter | Symbol | Definition | Significance |

| Chemical Hardness | η | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration. Harder molecules are less reactive. |

| Chemical Softness | σ | σ = 1 / η | Reciprocal of hardness. Softer molecules are more reactive. |

| Electronegativity | χ | χ ≈ -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Potential | μ | μ = -χ | Represents the escaping tendency of electrons from a system. |

| Electrophilicity Index | ω | ω = μ² / (2η) | Measures the propensity of a species to accept electrons; a global reactivity index. |

Electron Transfer and Charge Distribution